molecular formula C12H13N3O2 B12880165 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-19-8

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B12880165
CAS No.: 55228-19-8
M. Wt: 231.25 g/mol
InChI Key: HRMOVZRVJJRODL-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with N-methylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Hydroxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide.

    Reduction: N-Methyl-1-phenyl-1H-pyrazole-3-carboxamide.

    Substitution: 5-Halo-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the N-methyl group.

    N-Methyl-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group.

    5-Hydroxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide: Hydroxy group instead of methoxy.

Uniqueness

5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the methoxy and N-methyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

55228-19-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-13-12(16)10-8-11(17-2)15(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)

InChI Key

HRMOVZRVJJRODL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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